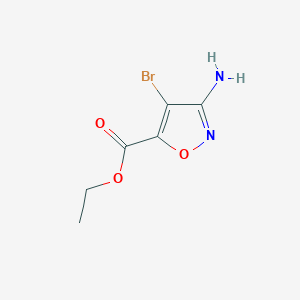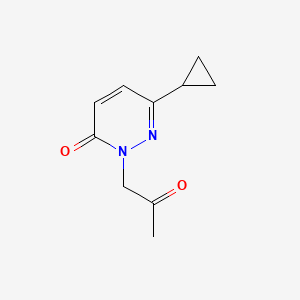
(3,5-Difluorophenyl)(1-piperazinyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3,5-Difluorophenyl)(1-piperazinyl)methanone” is a fluorinated acetophenone . It is also known as "1-(3,5-difluorophenyl)ethanone" .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H12F2N2O . Its molar mass is 226.22 .
Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.263±0.06 g/cm3 and a predicted boiling point of 357.1±42.0 °C .
科学的研究の応用
3,5-DF-1-PPM has been studied for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which can be beneficial in the treatment of Alzheimer's disease and other cognitive disorders. In addition, 3,5-DF-1-PPM has been studied for its potential as an anti-inflammatory agent, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
作用機序
The mechanism of action of 3,5-DF-1-PPM is not fully understood. It is believed to act as an inhibitor of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, 3,5-DF-1-PPM has been shown to interact with other enzymes, such as COX-2, which is involved in the production of prostaglandins. These interactions may be responsible for its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DF-1-PPM are not yet fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can be beneficial in the treatment of Alzheimer's disease and other cognitive disorders. In addition, 3,5-DF-1-PPM has been studied for its potential as an anti-inflammatory agent, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).
実験室実験の利点と制限
The main advantage of using 3,5-DF-1-PPM in laboratory experiments is its high purity and ease of synthesis. It is a relatively stable compound, and can be synthesized in a two-phase system of dichloromethane and methanol. In addition, it is relatively inexpensive and can be easily obtained from chemical suppliers.
However, there are some limitations to using 3,5-DF-1-PPM in laboratory experiments. The compound is not very soluble in water, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of certain experiments.
将来の方向性
The potential applications of 3,5-DF-1-PPM are still being explored, and there are many potential future directions for research. One potential direction is to further investigate its mechanism of action, as well as its potential as a therapeutic agent in various diseases. In addition, further studies could be conducted to investigate its potential as an anti-inflammatory agent, as well as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Finally, further research could be conducted to evaluate the safety and efficacy of 3,5-DF-1-PPM in humans.
合成法
The synthesis of 3,5-DF-1-PPM is a multi-step process that involves the reaction of 3,5-difluorophenyl piperazine with 1-piperazinylmethanone. The reaction is carried out in a two-phase system of dichloromethane and methanol, and is catalyzed by a tert-butyl nitrite. The reaction is typically carried out at room temperature, and yields a product with a purity of greater than 90%.
特性
IUPAC Name |
(3,5-difluorophenyl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15/h5-7,14H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPNINRCIQNTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

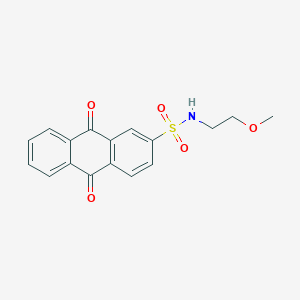
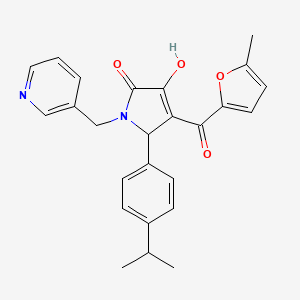
![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2780292.png)
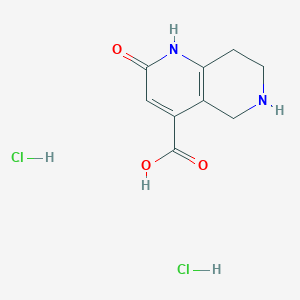
![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2780294.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2780295.png)
![5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2780297.png)
![5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780299.png)

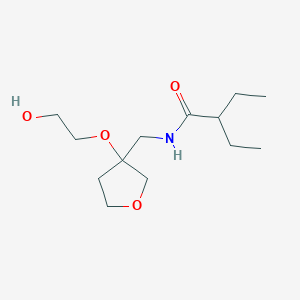
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2780305.png)

